MPAC-Br

描述

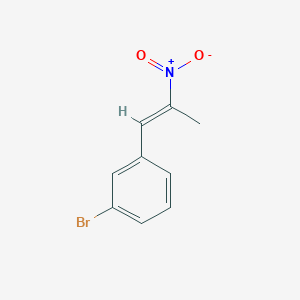

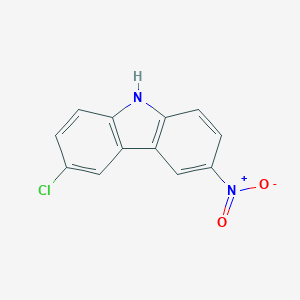

“3-[4-(Bromomethyl)phenyl]-7-(diethylamino)coumarin”, also known as MPAC-Br, is a chemical compound with the empirical formula C20H20BrNO2 . It has a molecular weight of 386.28 .

Molecular Structure Analysis

The molecular structure of “3-[4-(Bromomethyl)phenyl]-7-(diethylamino)coumarin” consists of a coumarin core (a benzopyranone structure) with a bromomethylphenyl group at the 3-position and a diethylamino group at the 7-position .Chemical Reactions Analysis

This compound has been used as a derivatization reagent for the analysis of medium and long chain fatty acids using high-performance liquid chromatography (HPLC) with laser-induced fluorescence (LIF) detection .Physical and Chemical Properties Analysis

The compound is stable under normal temperatures and pressures . It has a molecular weight of 386.3 g/mol, and its exact mass is 385.06774 g/mol . It has a XLogP3-AA value of 5, indicating its lipophilicity .科学研究应用

水处理:磁性粉末活性炭 (MPAC)

MPAC-Br 结合了两种基本特性:使用磁场从水中高效分离以及对有机微污染物的优异吸附性能。研究人员已经提出将 MPAC 用于水处理,特别是在去除有机污染物方面。虽然 MPAC 尚未在北美商业化(与日本不同),但其可分离性和可重复使用性抵消了其略高的成本。 粉末活性炭 (PAC) 的轻松再循环允许细菌定殖,从而提高其性能 .

高效液相色谱 (HPLC) 中的荧光衍生试剂

This compound 作为 HPLC 中羧酸的柱前衍生试剂。与传统的 7-二甲氨基香豆素 (BMC) 相比,它发出更长的波长和更强的荧光。当用 this compound 处理饱和羧酸 (C4-C18) 时,它们会定量形成荧光 MPAC-酯。 这些酯可以在反相 HPLC 柱上清晰分离,使 this compound 对检测羧酸高度灵敏 .

造纸废水的深度处理

通过化学共沉淀制备的 this compound 已经被研究用于吸附生物处理的造纸废水 (BTPW)。它的磁性有助于从水中分离,解决了从水中分离粉末活性炭 (PAC) 的难题。 此应用有助于在造纸过程中获得更清洁的水 .

增强废水处理中生物颗粒的形成

在废水处理中,this compound 已被用作序批式反应器 (SBR) 中的支撑材料。通过增强生物颗粒的形成,this compound 提高了废水处理效率。 它的磁性有助于分离和重复使用,使其成为可持续处理工艺的有希望的选择 .

羧酸的荧光标记

This compound 的荧光特性使其可用于标记羧酸。研究人员已将其应用于分析化学和生物化学,特别是在基于 HPLC 的分析中。 其灵敏度允许检测低浓度的羧酸 .

香豆素杂环的合成

This compound 是香豆素衍生物合成的关键构建块。研究人员已经利用它创造了具有多种应用的新型化合物,包括制药和材料科学。 它的溴甲基使多种官能化反应成为可能 .

作用机制

Target of Action

MPAC-Br, also known as 3-[4-(Bromomethyl)phenyl]-7-(diethylamino)coumarin or 3-[4-(BROMOMETHYL)PHENYL]-7-(DIETHYLAMINO)CHROMEN-2-ONE, is primarily used as a fluorescent derivatization reagent . Its primary targets are carboxylic acids . Carboxylic acids are ubiquitous in biological systems, playing crucial roles in numerous biochemical processes.

Mode of Action

This compound interacts with its targets (carboxylic acids) through a process known as derivatization . In this process, this compound reacts with carboxylic acids to form fluorescent derivatives. These derivatives can then be detected using high-performance liquid chromatography (HPLC), providing a sensitive method for the analysis of carboxylic acids .

Result of Action

The primary result of this compound’s action is the formation of fluorescent derivatives of carboxylic acids . These derivatives can be detected and quantified using HPLC, allowing for the sensitive and accurate analysis of carboxylic acids in a variety of sample types .

Action Environment

The efficacy and stability of this compound’s action can be influenced by various environmental factors. For instance, the derivatization reaction may be affected by the pH of the solution, the temperature, and the presence of other reactive substances. Under controlled laboratory conditions, these factors can be managed to ensure reliable results .

属性

IUPAC Name |

3-[4-(bromomethyl)phenyl]-7-(diethylamino)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20BrNO2/c1-3-22(4-2)17-10-9-16-11-18(20(23)24-19(16)12-17)15-7-5-14(13-21)6-8-15/h5-12H,3-4,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTCCANMBFQWZMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40444207 | |

| Record name | MPAC-Br | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177093-58-2 | |

| Record name | MPAC-Br | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[4-(Bromomethyl)phenyl]-7-(diethylamino)coumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does MPAC-Br interact with its target, and what are the downstream effects?

A1: this compound acts as a fluorescent derivatization reagent for carboxylic acids. [, ] This means it reacts with carboxylic acids to form fluorescent esters, which can then be easily detected and quantified using High-Performance Liquid Chromatography (HPLC) with fluorescence detection. [] The derivatization process enhances the detectability of carboxylic acids, particularly fatty acids, allowing for sensitive analysis even at low concentrations.

Q2: What is the molecular formula, weight, and relevant spectroscopic data for this compound?

A2: While the provided abstracts don't explicitly state the molecular formula and weight, they do highlight key spectroscopic characteristics. The excitation wavelength for MPAC-derivatized compounds is 403 nm, and the emission wavelength is 474 nm. [] These wavelengths are crucial for fluorescence detection in HPLC analysis. For the molecular formula and weight, you can refer to chemical databases or calculate them based on the compound's structure.

Q3: Has this compound demonstrated effectiveness in analyzing specific types of carboxylic acids?

A3: Yes, research indicates that this compound exhibits high sensitivity in analyzing medium and long-chain fatty acids. [] The derivatization process using this compound allows for the separation and quantification of these fatty acids via HPLC. [] The method's effectiveness for different chain lengths highlights its potential applications in lipidomics and related fields.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Chloro-4-methylbenzo[b]thiophene](/img/structure/B171711.png)

![1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane](/img/structure/B171728.png)

![2-(Imidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B171744.png)

![1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine](/img/structure/B171752.png)